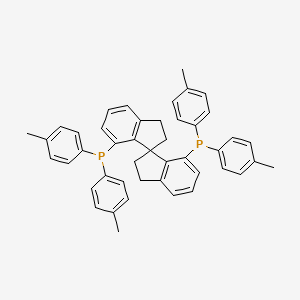

(S)-Tol-SDP

Description

The exact mass of the compound this compound is 644.27617534 g/mol and the complexity rating of the compound is 865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4'-bis(4-methylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(4-methylphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H42P2/c1-31-11-19-37(20-12-31)46(38-21-13-32(2)14-22-38)41-9-5-7-35-27-29-45(43(35)41)30-28-36-8-6-10-42(44(36)45)47(39-23-15-33(3)16-24-39)40-25-17-34(4)18-26-40/h5-26H,27-30H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIOMJFCGWZUON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3C5(CC4)CCC6=C5C(=CC=C6)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H42P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501112615 | |

| Record name | 1,1′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[1,1-bis(4-methylphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528521-87-1 | |

| Record name | 1,1′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[1,1-bis(4-methylphenyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528521-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[1,1-bis(4-methylphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Tol-SDP: A Comprehensive Technical Guide to its Structure and Synthesis

(S)-Tol-SDP , with the full chemical name (S)-(-)-7,7'-Bis(di-p-tolylphosphino)-1,1'-spirobiindane , is a chiral bisphosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid spirobiindane backbone and axially chiral nature make it a privileged ligand for a variety of transition metal-catalyzed reactions, enabling high enantioselectivity in the synthesis of chiral molecules. This technical guide provides an in-depth overview of the structure and a detailed pathway for the synthesis of this compound, aimed at researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is characterized by a C2-symmetric spirobiindane core, with di-p-tolylphosphino groups substituted at the 7 and 7' positions. This specific arrangement creates a well-defined chiral environment around the metal center in its catalytic complexes.

| Property | Value |

| CAS Number | 817176-80-0[1] |

| Molecular Formula | C45H42P2[1] |

| Molecular Weight | 644.76 g/mol [2] |

| Appearance | Solid[2] |

| Melting Point | 154-161 °C[2] |

| Optical Activity | [α]22/D −206° (c = 1 in chloroform)[2] |

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the enantiomerically pure (S)-1,1'-spirobiindane-7,7'-diol, commonly known as (S)-SPINOL. The synthetic route involves two key transformations: the formation of a ditriflate intermediate and a subsequent phosphinylation reaction.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on established methodologies for the synthesis of analogous spirodiphosphine ligands.

Step 1: Synthesis of (S)-7,7'-Bis(trifluoromethanesulfonyloxy)-1,1'-spirobiindane ((S)-SPINOL ditriflate)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (S)-SPINOL | 250.29 | 1.0 g | 4.0 mmol |

| Pyridine | 79.10 | 1.3 mL | 16.0 mmol |

| Triflic Anhydride (Tf2O) | 282.14 | 2.0 mL | 12.0 mmol |

| Dichloromethane (CH2Cl2) | - | 50 mL | - |

Procedure:

-

To a stirred solution of (S)-SPINOL (1.0 g, 4.0 mmol) and pyridine (1.3 mL, 16.0 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere at 0 °C, triflic anhydride (2.0 mL, 12.0 mmol) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the addition of water (20 mL).

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford (S)-SPINOL ditriflate as a white solid.

Expected Yield and Characterization:

| Data Type | Result |

| Yield | ~95% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.2 (m, Ar-H), 3.2-2.8 (m, CH₂), 2.4-2.1 (m, CH₂) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -73.5 (s) |

Step 2: Synthesis of (S)-7,7'-Bis(di-p-tolylphosphino)-1,1'-spirobiindane (this compound)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (S)-SPINOL ditriflate | 514.43 | 2.06 g | 4.0 mmol |

| Di(p-tolyl)phosphine | 214.25 | 2.14 g | 10.0 mmol |

| NiCl₂(dppe) | 528.04 | 0.21 g | 0.4 mmol |

| DABAL-Me₃ | 256.32 | 1.03 g | 4.0 mmol |

| Toluene | - | 40 mL | - |

Procedure:

-

In a glovebox, a mixture of NiCl₂(dppe) (0.21 g, 0.4 mmol) and DABAL-Me₃ (1.03 g, 4.0 mmol) in anhydrous toluene (20 mL) is stirred at room temperature for 30 minutes.

-

To this solution, di(p-tolyl)phosphine (2.14 g, 10.0 mmol) is added, and the mixture is stirred for another 30 minutes.

-

A solution of (S)-SPINOL ditriflate (2.06 g, 4.0 mmol) in anhydrous toluene (20 mL) is then added.

-

The reaction mixture is heated to 100 °C and stirred for 24 hours.

-

After cooling to room temperature, the reaction is quenched with water (30 mL).

-

The mixture is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield this compound as a white solid.

Expected Yield and Characterization:

| Data Type | Result |

| Yield | ~80-90% |

| ³¹P NMR (CDCl₃, 162 MHz) | δ -13.5 (s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.3-6.8 (m, Ar-H), 3.1-2.7 (m, CH₂), 2.3 (s, CH₃), 2.2-1.9 (m, CH₂) |

| Mass Spectrometry (ESI) | m/z calculated for C45H42P2 [M+H]⁺: 645.28, found: 645.28 |

This guide provides a foundational understanding of the structure and synthesis of this compound. Researchers are advised to consult original research articles for further details and safety precautions before undertaking these experimental procedures.

References

Technical Guide: (S)-Tol-SDP in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tol-SDP, with the full name (S)-7,7'-Bis(di-p-tolylphosphino)-1,1'-spirobiindane, is a chiral bisphosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid spirobiindane backbone and the stereoelectronic properties of the di-p-tolylphosphino groups create a well-defined chiral environment, enabling high enantioselectivity in a variety of metal-catalyzed reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and a conceptual framework for its role in asymmetric transformations. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Physical and Chemical Properties

This compound is a white to off-white solid, valued for its stability and reliability in catalytic applications. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C45H42P2 |

| Molecular Weight | 644.76 g/mol |

| CAS Number | 817176-80-0 |

| Appearance | Solid |

| Melting Point | 154-161 °C |

| Optical Rotation | [α]22/D -206°, c = 1 in chloroform |

| Functional Group | Phosphine |

| Storage Temperature | -20°C |

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of Alkenes

This protocol describes a general method for the enantioselective hydrogenation of alkenes using a Rhodium/(S)-Tol-SDP catalytic system. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Materials:

-

Rhodium precursor (e.g., [Rh(COD)2]BF4)

-

This compound ligand

-

Substrate (alkene)

-

Anhydrous, degassed solvent (e.g., methanol, dichloromethane, or toluene)

-

Hydrogen gas (high purity)

-

Inert atmosphere glovebox or Schlenk line

-

High-pressure autoclave or a balloon setup for hydrogenation

Procedure:

-

Catalyst Preparation: In an inert atmosphere glovebox, dissolve the rhodium precursor (1 mol%) and this compound (1.1 mol%) in the chosen anhydrous, degassed solvent. Stir the solution at room temperature for 30 minutes to allow for complex formation.

-

Reaction Setup: In the glovebox, add the substrate to a reaction vessel. Transfer the prepared catalyst solution to the reaction vessel.

-

Hydrogenation: Seal the reaction vessel and remove it from the glovebox. Connect the vessel to a hydrogen source. Purge the vessel with hydrogen gas 3-5 times. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-50 atm).

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

-

Work-up and Purification: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the enantiomerically enriched product.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol outlines a general procedure for the palladium-catalyzed asymmetric allylic alkylation of a suitable pronucleophile with an allylic substrate, using a Pd/(S)-Tol-SDP catalyst.

Materials:

-

Palladium precursor (e.g., [Pd(allyl)Cl]2)

-

This compound ligand

-

Allylic substrate (e.g., 1,3-diphenylallyl acetate)

-

Pronucleophile (e.g., dimethyl malonate)

-

Base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., THF, dichloromethane)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Catalyst Preparation: In an inert atmosphere glovebox, dissolve the palladium precursor (2.5 mol%) and this compound (6 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes.

-

Nucleophile Preparation: In a separate flask within the glovebox, suspend the base (1.2 equivalents) in the anhydrous solvent. Add the pronucleophile (1.1 equivalents) dropwise and stir until the deprotonation is complete.

-

Reaction Setup: Add the allylic substrate (1 equivalent) to the prepared catalyst solution. Then, add the solution of the deprotonated nucleophile to the catalyst-substrate mixture.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) for the specified time (typically 4-24 hours), monitoring the progress by TLC or GC.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

-

Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Mechanistic Insights and Visualizations

The high efficiency and enantioselectivity of this compound in asymmetric catalysis stem from the formation of a well-defined chiral pocket around the metal center. This steric and electronic environment dictates the facial selectivity of the substrate's approach to the metal, leading to the preferential formation of one enantiomer.

Catalytic Cycle for Asymmetric Hydrogenation

The following diagram illustrates a generally accepted catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of an enamide, a common substrate class.

Chiral Spirodiphosphine Ligands: A Technical Guide to Synthesis, Application, and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Chiral spirodiphosphine ligands have emerged as a powerful class of directing groups in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with high efficiency and selectivity. Their rigid spirocyclic backbone provides a well-defined and tunable chiral environment around the metal center, leading to exceptional performance in a variety of stereoselective transformations critical to the pharmaceutical and fine chemical industries. This technical guide provides an in-depth overview of the synthesis of key spirodiphosphine ligands, their application in asymmetric catalysis with detailed experimental protocols, and a mechanistic understanding of the underlying reaction pathways.

Core Concepts: The Spirocyclic Advantage

The efficacy of chiral spirodiphosphine ligands stems from their unique structural features. The spirocyclic core imparts conformational rigidity, which is crucial for creating a well-defined chiral pocket around the metal catalyst. This rigidity minimizes conformational ambiguities, leading to more predictable and higher enantioselectivities. Furthermore, the C2-symmetric nature of many of these ligands simplifies the analysis of reaction mechanisms and the prediction of stereochemical outcomes. Key examples of chiral spirodiphosphine ligand frameworks include those based on 1,1'-spirobiindane (the scaffold for SDP ligands) and 1,1'-spirobiindane-7,7'-diol (SPINOL), which serves as a versatile precursor for a wide range of derivatives.

Synthesis of Chiral Spirodiphosphine Ligands

The synthesis of chiral spirodiphosphine ligands typically begins with the preparation of the core spirocyclic diol, followed by phosphination. The synthesis of (S)-SPINOL and its subsequent conversion to (S)-SDP is a representative example.

Experimental Protocol: Synthesis of (S)-1,1'-Spirobiindane-7,7'-diol ((S)-SPINOL)

This procedure outlines a phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives.

Materials:

-

Ketal substrate (e.g., a derivative of 1,1'-spirobiindane)

-

Chiral phosphoric acid catalyst (e.g., (S)-C2)

-

Anhydrous chloroform (CHCl3)

-

Petroleum ether (PE)

-

Ethyl acetate (EA)

-

Argon gas

-

Oven-dried pressure Schlenk tube with a magnetic stirring bar

Procedure:

-

Under an argon atmosphere, add the ketal substrate (0.1 mmol), the chiral phosphoric acid catalyst (1-5 mol%), and 3 mL of anhydrous CHCl3 to a 10 mL oven-dried pressure Schlenk tube equipped with a magnetic stirring bar.

-

Seal the tube and heat the reaction mixture to 60-70 °C (oil bath temperature).

-

Monitor the reaction by thin-layer chromatography until the substrate is completely consumed.

-

Upon completion, allow the reaction mixture to cool to room temperature and evaporate the solvent under reduced pressure.

-

Purify the residue by flash chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate (8:1 to 4:1), to afford the enantiomerically enriched (R)-SPINOL product.[1]

Experimental Protocol: Synthesis of (S)-7,7'-Bis(diphenylphosphino)-1,1'-spirobiindane ((S)-SDP) from (S)-SPINOL

This two-step procedure involves the formation of a bis(triflate) intermediate followed by a palladium-catalyzed phosphination.

Part 1: Synthesis of (S)-1,1'-Spirobiindane-7,7'-diyl bis(trifluoromethanesulfonate)

Materials:

-

(S)-SPINOL

-

Anhydrous dichloromethane (CH2Cl2)

-

Pyridine

-

Trifluoromethanesulfonic anhydride (Tf2O)

-

Argon gas

Procedure:

-

Dissolve (S)-SPINOL in anhydrous CH2Cl2 under an argon atmosphere and cool the solution to 0 °C.

-

Add pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with CH2Cl2.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.

Part 2: Palladium-Catalyzed Phosphination

Materials:

-

(S)-1,1'-Spirobiindane-7,7'-diyl bis(trifluoromethanesulfonate)

-

Diphenylphosphine oxide (Ph2P(O)H)

-

Palladium(II) acetate (Pd(OAc)2)

-

1,4-Bis(diphenylphosphino)butane (dppb)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous toluene

-

Argon gas

Procedure:

-

To an oven-dried Schlenk flask under argon, add the crude bis(triflate), diphenylphosphine oxide, Pd(OAc)2, and dppb.

-

Add anhydrous toluene and DIPEA.

-

Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by 31P NMR spectroscopy).

-

Cool the reaction mixture to room temperature and purify by column chromatography on silica gel to afford (S)-SDP.

Applications in Asymmetric Catalysis

Chiral spirodiphosphine ligands have demonstrated exceptional performance in a wide range of asymmetric catalytic reactions. The following sections detail their application in three key transformations: ruthenium-catalyzed asymmetric hydrogenation of ketones, palladium-catalyzed asymmetric allylic alkylation, and rhodium-catalyzed asymmetric hydrosilylation of enynes.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

Ruthenium complexes of SDP ligands are highly effective catalysts for the asymmetric hydrogenation of ketones to chiral alcohols, which are valuable intermediates in pharmaceutical synthesis.

Quantitative Data:

| Entry | Ketone Substrate | Ligand | S/C Ratio | H2 Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | Acetophenone | (S)-SDP | 1000 | 50 | 25 | 1 | >99 | 98 (R) |

| 2 | 1'-Acetonaphthone | (S)-SDP | 1000 | 50 | 25 | 2 | >99 | 99 (R) |

| 3 | 2-Acetylthiophene | (S)-SDP | 1000 | 50 | 25 | 1.5 | >99 | 97 (R) |

| 4 | 1-Indanone | (S)-SDP | 1000 | 50 | 25 | 0.5 | >99 | 96 (S) |

| 5 | Tetralone | (S)-SDP | 1000 | 50 | 25 | 1 | >99 | 98 (S) |

Data compiled from various sources for illustrative purposes.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

Materials:

-

[RuCl2(p-cymene)]2

-

(S)-SDP

-

Acetophenone

-

2-Propanol (i-PrOH)

-

Potassium tert-butoxide (KOtBu)

-

Hydrogen gas

-

Autoclave

Procedure:

-

In a glovebox, charge a glass liner for an autoclave with [RuCl2(p-cymene)]2 (0.005 mmol) and (S)-SDP (0.011 mmol).

-

Add degassed 2-propanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the precatalyst.

-

Add acetophenone (5 mmol) and a solution of KOtBu in 2-propanol (0.1 M, 1 mL).

-

Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

-

Pressurize the autoclave to 50 atm with hydrogen and stir the reaction mixture at 25 °C for the specified time.

-

After the reaction, carefully release the pressure and determine the conversion and enantiomeric excess of the product, 1-phenylethanol, by chiral gas chromatography.

Reaction Mechanism: Ruthenium-Catalyzed Asymmetric Hydrogenation

The mechanism is believed to involve a metal-ligand bifunctional catalysis, where both the ruthenium center and the coordinated diphosphine ligand play active roles.

Caption: Proposed mechanism for Ru-catalyzed asymmetric hydrogenation of ketones.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium complexes of spirodiphosphine ligands are highly effective in asymmetric allylic alkylation (AAA) reactions, a powerful method for the construction of stereogenic centers.

Quantitative Data:

| Entry | Allylic Substrate | Nucleophile | Ligand | Base | Solvent | Yield (%) | ee (%) |

| 1 | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | (S)-SDP | BSA/LiOAc | THF | 98 | 95 |

| 2 | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | (S)-DMM-SDP | Et2Zn | CH2Cl2 | 99 | 99.1 |

| 3 | rac-1-acetoxy-1,3-diphenylpropene | Sodium dimethyl malonate | (S)-SDP | NaH | THF | 95 | 92 |

| 4 | cinnamyl acetate | Dimethyl malonate | (R)-SPINOL-derived phosphine | NaH | THF | 90 | 88 |

Data compiled from various sources for illustrative purposes. DMM-SDP has 3,5-dimethyl-4-methoxy groups on the P-phenyl rings.[2]

Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate

Materials:

-

[Pd(allyl)Cl]2

-

(S)-SDP

-

1,3-Diphenyl-2-propenyl acetate

-

Dimethyl malonate

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Lithium acetate (LiOAc)

-

Anhydrous tetrahydrofuran (THF)

-

Argon gas

Procedure:

-

In a glovebox, dissolve [Pd(allyl)Cl]2 (0.01 mmol) and (S)-SDP (0.022 mmol) in anhydrous THF (2 mL) in a Schlenk tube and stir for 20 minutes.

-

Add 1,3-diphenyl-2-propenyl acetate (1 mmol), dimethyl malonate (1.2 mmol), BSA (1.5 mmol), and LiOAc (0.05 mmol).

-

Seal the tube and stir the reaction mixture at room temperature for the specified time.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to afford the alkylated product. Determine the enantiomeric excess by chiral HPLC.

Logical Workflow: Palladium-Catalyzed Asymmetric Allylic Alkylation

Caption: General workflow for Pd-catalyzed asymmetric allylic alkylation.

Rhodium-Catalyzed Asymmetric Hydrosilylation of 1,6-Enynes

Silicon-centered spirodiphosphine (Si-SDP) ligands have shown remarkable reactivity and enantioselectivity in the rhodium-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes, providing access to chiral silicon-containing heterocycles.[3][4][5][6]

Quantitative Data:

| Entry | 1,6-Enyne Substrate | Silane | Ligand | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) |

| 1 | N-Tosyl-4,4-dicarboethoxy-1,6-heptenyne | HSiEt3 | (S)-Si-SDP | 1.5 | 25 | 95 | 91 |

| 2 | N-Mesyl-4,4-dicarboethoxy-1,6-heptenyne | HSiEt3 | (S)-Si-SDP | 1.5 | 25 | 96 | 90 |

| 3 | N-Boc-4,4-dicarboethoxy-1,6-heptenyne | HSiEt3 | (S)-Si-SDP | 1.5 | 25 | 92 | 88 |

| 4 | N-Tosyl-4-carboethoxy-4-phenyl-1,6-heptenyne | HSiEt3 | (S)-Si-SDP | 1.5 | 25 | 90 | 92 |

Data compiled from various sources for illustrative purposes.

Experimental Protocol: Asymmetric Hydrosilylation/Cyclization of a 1,6-Enyne

Materials:

-

[Rh(cod)2]BF4

-

(S)-Si-SDP

-

1,6-Enyne substrate

-

Triethylsilane (HSiEt3)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Argon gas

Procedure:

-

In a glovebox, add [Rh(cod)2]BF4 (0.003 mmol) and (S)-Si-SDP (0.006 mmol) to a Schlenk tube.

-

Add anhydrous DCE (1 mL) and stir for 20 minutes.

-

Add the 1,6-enyne substrate (0.2 mmol) and triethylsilane (0.4 mmol).

-

Seal the tube and stir the reaction mixture at room temperature for the specified time.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to afford the cyclized product. Determine the enantiomeric excess by chiral HPLC.

Reaction Mechanism: Rhodium-Catalyzed Hydrosilylation of 1,6-Enynes

The reaction is proposed to proceed via a modified Chalk-Harrod mechanism.

Caption: Modified Chalk-Harrod mechanism for Rh-catalyzed hydrosilylation.

Conclusion

Chiral spirodiphosphine ligands represent a cornerstone of modern asymmetric catalysis. Their rigid and well-defined chiral architecture provides a platform for the development of highly efficient and selective catalysts for a broad spectrum of chemical transformations. The continued exploration of novel spirocyclic scaffolds and the fine-tuning of ligand electronics and sterics promise to further expand the utility of this remarkable class of ligands, enabling the synthesis of increasingly complex and valuable chiral molecules for the advancement of science and medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Chiral spirosiladiphosphines: ligand development and applications in Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes with enhanced reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral spirosiladiphosphines: ligand development and applications in Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes with enhanced reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Chiral spirosiladiphosphines: ligand development and applications in Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes with enhanced reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral spirosiladiphosphines: ligand development and applications in Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes with enhanced r ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06349B [pubs.rsc.org]

(S)-Tol-SDP (CAS number 817176-80-0): A Technical Guide to a Privileged Chiral Ligand

(S)-Tol-SDP , with the CAS number 817176-80-0, is a chiral spirodiphosphine ligand that has demonstrated exceptional performance in asymmetric catalysis. Its rigid spirobiindane backbone and di-p-tolylphosphino groups create a well-defined chiral environment, enabling high enantioselectivity in a variety of metal-catalyzed reactions. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, applications in asymmetric synthesis with a focus on ketone hydrogenation, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound, also known as (S)-(−)-7,7′-Bis[di(p-methylphenyl)phosphino]-1,1′-spirobiindane, is a solid phosphine ligand.[1] Its key properties are summarized in the table below, compiled from various suppliers and literature sources.

| Property | Value | References |

| CAS Number | 817176-80-0 | [1] |

| Molecular Formula | C₄₅H₄₂P₂ | [1] |

| Molecular Weight | 644.76 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥97% | |

| Optical Rotation | [α]²²/D −206° (c = 1 in chloroform) | |

| Melting Point | 154-161 °C | |

| Storage Temperature | -20°C | |

| InChI Key | VLIOMJFCGWZUON-UHFFFAOYSA-N |

Applications in Asymmetric Catalysis

The primary application of this compound lies in asymmetric hydrogenation, a critical transformation in the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. When complexed with transition metals, particularly ruthenium, this compound forms highly active and enantioselective catalysts for the reduction of prochiral ketones.

Asymmetric Hydrogenation of Ketones

Ruthenium complexes of this compound, often in combination with a chiral diamine ligand such as 1,2-diphenylethylenediamine (DPEN), are highly effective for the asymmetric hydrogenation of a wide range of ketones, including aromatic, heteroaromatic, and α,β-unsaturated ketones. These catalytic systems can achieve high substrate-to-catalyst ratios (S/C) and excellent enantiomeric excesses (ee).[2]

A proposed catalytic cycle for the Ru-catalyzed asymmetric hydrogenation of ketones is depicted below. The process involves the formation of a ruthenium hydride species which then transfers a hydride to the ketone in a stereocontrolled manner.

References

The Coordination Chemistry of (S)-Tol-SDP with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of the chiral spirodiphosphine ligand, (S)-7,7'-Bis(di-p-tolylphosphino)-1,1'-spirobiindane, commonly known as (S)-Tol-SDP, with various transition metals. This compound is a member of the broader class of spirodiphosphine (SDP) ligands, which have garnered significant attention in asymmetric catalysis due to their rigid spirocyclic backbone and tunable electronic and steric properties. This guide will delve into the synthesis, structural characteristics, and catalytic applications of this compound metal complexes, presenting key data in a structured format to facilitate comparison and further research.

Introduction to this compound as a Ligand

This compound is a bidentate phosphine ligand characterized by a C2-symmetric 1,1'-spirobiindane core. This rigid scaffold preorganizes the two phosphine donor groups, creating a well-defined chiral environment around the metal center. The p-tolyl substituents on the phosphorus atoms influence the electronic and steric properties of the ligand, which in turn dictates the coordination geometry and catalytic activity of its metal complexes. The primary coordination mode of this compound involves the chelation of the two phosphorus atoms to a transition metal center, forming a stable seven-membered ring.

Synthesis of this compound Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the free ligand with a suitable metal precursor in an appropriate solvent. The choice of precursor and reaction conditions depends on the desired metal and its oxidation state.

General Experimental Protocol for the Synthesis of a Palladium(II)-(S)-Tol-SDP Complex

A representative procedure for the synthesis of a dichloropalladium(II) complex with a generic (S)-SDP ligand is as follows:

Materials:

-

(S)-SDP ligand

-

Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] or Palladium(II) chloride [PdCl₂]

-

Anhydrous, degassed solvent (e.g., dichloromethane, toluene)

Procedure:

-

In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve the (S)-SDP ligand (1 equivalent) in the chosen anhydrous solvent.

-

To this solution, add a solution or suspension of the palladium(II) precursor (1 equivalent) in the same solvent.

-

Stir the reaction mixture at room temperature for a specified period (typically 1-4 hours), during which a color change or precipitation of the complex may be observed.

-

If a precipitate forms, it can be isolated by filtration, washed with a non-coordinating solvent (e.g., hexane), and dried under vacuum.

-

If the complex remains in solution, the solvent can be removed under reduced pressure to yield the crude product.

-

The resulting complex can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Characterization is typically performed using multinuclear NMR spectroscopy (³¹P, ¹H, ¹³C), mass spectrometry, and single-crystal X-ray diffraction.

Below is a workflow diagram illustrating the general synthesis and characterization process.

Figure 1: General workflow for the synthesis and characterization of this compound transition metal complexes.

Structural Analysis of this compound Metal Complexes

The coordination of this compound to a metal center results in a chiral complex with a defined geometry. Single-crystal X-ray diffraction is the most powerful technique for elucidating the solid-state structure of these complexes, providing precise information on bond lengths, bond angles, and the overall coordination environment.

Palladium Complexes

Palladium complexes of SDP ligands have been studied, particularly in the context of asymmetric allylic alkylation. For the related (R)-SDP ligand, the crystal structure of [PdCl₂((R)-SDP)] has been determined, revealing a square-planar geometry around the palladium center.[1]

Table 1: Selected Structural Data for a Palladium(II)-SDP Complex

| Parameter | Value | Reference |

| Metal Center | Pd(II) | [1] |

| Ligand | (R)-SDP | [1] |

| Coordination Geometry | Square-planar | [1] |

| P-Pd-P Bite Angle | 92.7° | [1] |

| Pd-P Bond Lengths | 2.265 Å, 2.273 Å | [1] |

| Pd-Cl Bond Lengths | 2.328 Å, 2.343 Å | [1] |

Note: Data is for the closely related (R)-SDP ligand. Specific data for this compound complexes with a range of metals is limited in the publicly available literature.

Rhodium and Iridium Complexes

Rhodium and Iridium complexes of chiral diphosphines are of significant interest for asymmetric hydrogenation and hydroformylation reactions. While specific crystal structures for Rhodium and Iridium complexes of this compound were not found in the surveyed literature, studies on related spiro phosphine ligands provide insights into their likely coordination. For instance, an iridium complex with a chiral spiro phosphine-carboxy ligand has been structurally characterized, showing a distorted square-planar geometry.

Catalytic Applications

Complexes of this compound and related SDP ligands are primarily employed as catalysts in asymmetric synthesis, where the chiral ligand framework induces enantioselectivity in the product formation.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

One of the most well-documented applications of SDP ligands is in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with nucleophiles like dimethyl malonate.[1] The high enantioselectivities achieved (up to 99.1% ee) are attributed to the effective asymmetric environment created by the SDP ligand around the palladium center.[1]

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes of chiral diphosphines, including those structurally similar to this compound, are highly effective catalysts for the asymmetric hydrogenation of prochiral ketones and olefins. The mechanism of these reactions often involves the formation of an iridium dihydride species as the active catalyst.

Below is a simplified, conceptual diagram of a catalytic cycle for iridium-catalyzed asymmetric hydrogenation.

Figure 2: Conceptual catalytic cycle for Iridium-catalyzed asymmetric hydrogenation.

Conclusion

The coordination chemistry of this compound with transition metals is a rich field with significant implications for asymmetric catalysis. The rigid spirocyclic backbone of the ligand, combined with the electronic and steric influence of its substituents, allows for the formation of well-defined, chiral metal complexes that can achieve high levels of enantioselectivity in a variety of chemical transformations. While comprehensive structural data for this compound complexes with a wide range of transition metals is not yet fully compiled in the public domain, the available information on related SDP ligands demonstrates the potential for this ligand class in the development of novel and efficient asymmetric catalysts. Further research into the synthesis, characterization, and catalytic activity of this compound complexes will undoubtedly continue to advance the field of organometallic chemistry and its applications in the synthesis of pharmaceuticals and other fine chemicals.

References

(S)-Tol-SDP Ligand: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

(S)-Tol-SDP, a chiral bisphosphine ligand, is a valuable tool in asymmetric catalysis. Understanding its solubility and stability is paramount for its effective application in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of the known properties of this compound and outlines detailed experimental protocols for its characterization.

Core Properties of this compound

This compound, with the full name (S)-(-)-7,7'-Bis[di(4-methylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindene, is a solid compound. Key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C45H42P2 | Sigma-Aldrich |

| Molecular Weight | 644.76 g/mol | Sigma-Aldrich |

| Melting Point | 154-161 °C | [1] |

| Appearance | Solid | [1] |

| Optical Activity | [α]22/D −206° (c = 1 in chloroform) | [1] |

| Storage Temperature | -20 °C | [1] |

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its use in reactions and for analytical measurements provides qualitative insights into its solubility. The measurement of its optical activity in chloroform confirms its solubility in this solvent[1].

Based on the structure of this compound, a bulky, non-polar molecule, it is expected to be soluble in common non-polar and moderately polar organic solvents. The following table provides an estimated solubility profile.

| Solvent | Expected Solubility | Rationale |

| Chloroform | Soluble | Confirmed by optical activity measurement[1]. |

| Dichloromethane (DCM) | Soluble | Structurally similar to chloroform. |

| Toluene | Soluble | Aromatic solvent, compatible with the tolyl groups. |

| Tetrahydrofuran (THF) | Soluble | Common solvent for organometallic reactions. |

| Diethyl Ether | Moderately Soluble | Less polar than THF. |

| Hexanes | Sparingly Soluble | Highly non-polar. |

| Methanol | Sparingly Soluble | Polar protic solvent. |

| Water | Insoluble | Non-polar nature of the ligand. |

Experimental Protocol for Determining Solubility

A standard method for quantitatively determining the solubility of this compound involves the following steps:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

-

Quantification of Dissolved Ligand:

-

Evaporate the solvent from the supernatant under reduced pressure.

-

Determine the mass of the dissolved this compound gravimetrically.

-

Alternatively, the concentration of the ligand in the supernatant can be determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Caption: Workflow for determining the solubility of this compound.

Stability Profile

Phosphine ligands, including this compound, are known to be sensitive to air, often undergoing oxidation to the corresponding phosphine oxide. The recommended storage temperature of -20 °C for this compound suggests that it may also be susceptible to thermal degradation over time at ambient temperatures[1].

Key Stability Considerations:

-

Oxidative Stability: The phosphorus(III) centers in phosphine ligands are readily oxidized to phosphorus(V) in the presence of oxygen. This is often the primary degradation pathway.

-

Thermal Stability: Elevated temperatures can lead to decomposition of the ligand.

-

Solution Stability: The stability of this compound in solution will depend on the solvent, the presence of dissolved oxygen, and the temperature.

Experimental Protocol for Assessing Stability

The stability of this compound can be assessed by monitoring its degradation under controlled conditions over time. 31P NMR spectroscopy is a particularly powerful technique for this purpose as it directly probes the phosphorus environment and can distinguish between the phosphine and its oxidized counterpart.

-

Sample Preparation:

-

Prepare solutions of this compound of a known concentration in the desired deuterated solvent (for NMR analysis) in NMR tubes.

-

For studying oxidative stability, one set of samples can be prepared under an inert atmosphere (e.g., in a glovebox), while another set is exposed to air.

-

For thermal stability studies, samples are incubated at different temperatures.

-

-

31P NMR Analysis:

-

Acquire a 31P NMR spectrum of each sample at time zero (t=0).

-

Monitor the samples over time by acquiring subsequent 31P NMR spectra at regular intervals (e.g., every few hours or days).

-

The signal corresponding to the this compound phosphine will decrease in intensity, while a new signal corresponding to the phosphine oxide will appear and increase in intensity upon oxidation.

-

-

Data Analysis:

-

Integrate the signals of the phosphine and the phosphine oxide in each spectrum.

-

Calculate the percentage of remaining this compound at each time point.

-

Plot the percentage of remaining ligand versus time to determine the degradation kinetics.

-

Caption: Workflow for assessing the stability of this compound.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited, this guide provides a framework for researchers to understand and experimentally determine these crucial parameters. The provided protocols for solubility and stability assessment offer a starting point for generating the necessary data to ensure the successful application of this important chiral ligand in asymmetric catalysis and drug development endeavors. It is strongly recommended that users perform their own assessments for their specific applications and conditions.

References

Core Principles of Asymmetric Catalysis with Phosphine Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of asymmetric catalysis employing chiral phosphine ligands. Chiral phosphine ligands are instrumental in modern synthetic chemistry, particularly in the pharmaceutical industry, where the stereoselective synthesis of drug candidates is paramount.[1][2] This document delves into the core concepts, presents quantitative data for key reactions, outlines detailed experimental protocols, and provides visual representations of the underlying mechanisms to facilitate a deeper understanding of this critical technology.

Fundamental Principles of Asymmetric Catalysis with Phosphine Ligands

Asymmetric catalysis is a process that favors the formation of one enantiomer of a chiral product over the other, utilizing a small amount of a chiral catalyst.[3] In the context of transition metal catalysis, chiral phosphine ligands play a pivotal role by coordinating to the metal center and creating a chiral environment. This chiral space dictates the stereochemical outcome of the reaction by influencing the binding of the prochiral substrate and the subsequent bond-forming steps.

The efficacy of a chiral phosphine ligand in inducing enantioselectivity is governed by a combination of its steric and electronic properties. These properties are tunable through synthetic modifications of the ligand structure, allowing for the optimization of a catalyst for a specific transformation.[4]

Classification of Chiral Phosphine Ligands

Chiral phosphine ligands can be broadly categorized into two main classes based on the location of the stereogenic element:

-

P-Chiral Ligands: These ligands possess a stereogenic phosphorus atom. The chirality is a result of the high inversion barrier of the phosphine, which prevents racemization.[5] A notable example is DIPAMP , which was instrumental in the industrial synthesis of L-DOPA.[5][6]

-

Backbone Chiral Ligands: In this class, the chirality resides in the carbon skeleton of the ligand, often in the backbone connecting two phosphine groups. These ligands are more common due to their relative ease of synthesis. Prominent examples include BINAP (atropisomeric chirality) and DuPhos (C₂-symmetric backbone).[6][7]

Steric and Electronic Effects

The steric and electronic properties of phosphine ligands are crucial determinants of catalytic activity and enantioselectivity. These properties can be quantified to aid in ligand selection and catalyst design.

-

Steric Effects: The steric bulk of a phosphine ligand is commonly quantified by the Tolman cone angle (θ) . This is the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a defined distance from the metal center.[4][8] A larger cone angle indicates greater steric hindrance, which can influence the coordination of the substrate and the stability of catalytic intermediates, thereby affecting enantioselectivity.

-

Electronic Effects: The electron-donating or -withdrawing nature of a phosphine ligand influences the electron density at the metal center. This can be indirectly measured by the CO stretching frequency in metal-carbonyl complexes or quantified using parameters like the Tolman electronic parameter (TEP) or pKa of the corresponding phosphonium ion.[4] Electron-rich phosphines can enhance the catalytic activity of late transition metals in reactions like oxidative addition.

The interplay of these steric and electronic factors creates a unique chiral pocket around the metal center, which is responsible for the stereochemical control observed in asymmetric catalysis.

Quantitative Data in Asymmetric Catalysis

The performance of a chiral catalyst is typically evaluated by its ability to produce the desired enantiomer in high excess, its efficiency, and its speed. The key metrics are:

-

Enantiomeric Excess (ee%): A measure of the stereoselectivity of a reaction, calculated as ee% = |(R - S) / (R + S)| * 100, where R and S are the amounts of the two enantiomers.

-

Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before it becomes inactive. It reflects the catalyst's stability and overall efficiency.

-

Turnover Frequency (TOF): The turnover number per unit time, representing the speed of the catalyst.

The following tables summarize the performance of various chiral phosphine ligands in two benchmark asymmetric reactions.

Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This reaction is a classic benchmark for evaluating chiral phosphine ligands in asymmetric hydrogenation.

| Ligand | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temp (°C) | Time (h) | Solvent | ee% | TON | TOF (h⁻¹) | Reference(s) |

| (R,R)-DIPAMP | 1 | 1 | 25 | 1 | MeOH | 95 (R) | 100 | 100 | [6] |

| (S,S)-Chiraphos | 1 | 1 | 25 | 0.5 | EtOH | 99 (S) | 100 | 200 | [6] |

| (R)-BINAP | 0.5-1 | 1-50 | 20-50 | 12-48 | THF/MeOH | >99 (R) | 100-200 | ~4-17 | [6] |

| (R,R)-Me-DuPhos | 1 | 1 | 25 | 1 | MeOH | >99 (R) | 100 | 100 | [7] |

| (S,S)-Et-DuPhos | 1 | 1 | 25 | 1 | MeOH | >99 (S) | 100 | 100 | [7] |

| (S)-MonoPhos | 1 | 15 | 25 | 4 | CH₂Cl₂ | 95 (S) | 100 | 25 | [1][2] |

Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate

This reaction is a standard for assessing ligands in Pd-catalyzed C-C bond formation.

| Ligand | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Solvent | ee% | TON | TOF (h⁻¹) | Reference(s) |

| (R,R)-Trost Ligand | 2.5 | N,O-BSA, KOAc | 25 | 12 | THF | 98 (S) | 40 | 3.3 | [9][10] |

| (R)-BINAP | 2 | NaH | 25 | 24 | THF | 85 (R) | 50 | 2.1 | [11] |

| (S,S)-Chiraphos | 2 | NaH | 25 | 24 | THF | 61 (S) | 50 | 2.1 | [11] |

| sSPhos | 2 | NaH | 25 | 18 | THF | 96 (S) | 50 | 2.8 | [12][13][14] |

| (R)-MeO-MOP | 2 | N,O-BSA, KOAc | 25 | 72 | THF | 93 (R) | 50 | 0.7 | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key ligand and a general procedure for a benchmark catalytic reaction.

Synthesis of (R)-(+)-BINAP

(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a widely used privileged ligand. The following is a representative synthetic procedure.

Step 1: Synthesis of (R)-1,1'-Bi-2-naphthol ditriflate

-

To a solution of (R)-1,1'-bi-2-naphthol (10.0 g, 34.9 mmol) in dichloromethane (150 mL) and pyridine (8.4 mL, 104.7 mmol) at 0 °C, add trifluoromethanesulfonic anhydride (12.9 mL, 76.8 mmol) dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude ditriflate, which can be used in the next step without further purification.

Step 2: Nickel-catalyzed Phosphinylation

-

To a solution of (R)-1,1'-bi-2-naphthol ditriflate (10.0 g, 18.2 mmol) and NiCl₂(dppe) (0.48 g, 0.91 mmol) in anhydrous DMF (100 mL), add diphenylphosphine (6.9 g, 37.1 mmol).

-

Heat the mixture to 100 °C and stir for 48 hours under an inert atmosphere.

-

Cool the reaction mixture to room temperature and pour it into methanol (200 mL).

-

Collect the resulting precipitate by filtration, wash with methanol, and dry under vacuum.

-

Recrystallize the crude product from a mixture of toluene and ethanol to yield pure (R)-(+)-BINAP as a white solid.

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide

-

Catalyst Precursor Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the chiral phosphine ligand (1.1 mol%) in a degassed solvent (e.g., CH₂Cl₂, MeOH, or THF) in a Schlenk flask. Stir the solution at room temperature for 30 minutes.

-

Reaction Setup: Transfer the catalyst solution to a high-pressure autoclave. Add a solution of the enamide substrate (100 mol%) in the same degassed solvent.

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 1-50 atm).

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature for the specified time. The progress of the reaction can be monitored by TLC or GC.

-

Work-up and Analysis: After the reaction is complete, carefully vent the autoclave and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.

-

Purification and Characterization: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Mechanistic Insights and Visualizations

Understanding the catalytic cycle is crucial for rational catalyst design and optimization. The following diagrams, generated using the DOT language, illustrate the widely accepted mechanisms for rhodium-catalyzed asymmetric hydrogenation.

The Unsaturated Catalytic Cycle

This mechanism is generally favored for chelating diphosphine ligands and electron-deficient olefins.

Caption: The unsaturated mechanism for Rh-catalyzed asymmetric hydrogenation.

The Dihydride Catalytic Cycle

This pathway is often proposed for monodentate phosphine ligands or under high hydrogen pressure.

Caption: The dihydride mechanism for Rh-catalyzed asymmetric hydrogenation.

Logical Relationship for Ligand Selection

The choice of ligand is a critical decision in developing an effective asymmetric catalyst. The following diagram illustrates the logical workflow for ligand selection and optimization.

Caption: A logical workflow for chiral phosphine ligand selection.

Conclusion

Asymmetric catalysis with chiral phosphine ligands remains a vibrant and powerful field of research with significant industrial applications. A thorough understanding of the fundamental principles, including the interplay of steric and electronic effects of the ligands, is essential for the development of new and improved catalytic systems. This guide has provided an in-depth overview of these core concepts, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. It is anticipated that this resource will be valuable for researchers, scientists, and drug development professionals working to harness the power of asymmetric catalysis for the efficient and selective synthesis of chiral molecules.

References

- 1. scispace.com [scispace.com]

- 2. research.rug.nl [research.rug.nl]

- 3. escholarship.org [escholarship.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. [PDF] Computational assessment on the Tolman cone angles for P-ligands. | Semantic Scholar [semanticscholar.org]

- 6. DuPhos - Wikipedia [en.wikipedia.org]

- 7. DuPhos and BPE Ligands [sigmaaldrich.com]

- 8. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

An In-depth Technical Guide to the Electronic and Steric Effects of the Tol-SDP Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric catalysis, the design and synthesis of chiral ligands are of paramount importance. The Tol-SDP ligand, a member of the spirodiphosphine (SDP) family, has emerged as a significant player, particularly in transition-metal-catalyzed reactions. Its rigid spirocyclic backbone and tunable electronic and steric properties make it a valuable tool for achieving high enantioselectivity in a variety of chemical transformations. This technical guide provides a comprehensive overview of the electronic and steric effects of the Tol-SDP ligand, its synthesis, and its application in catalysis, with a focus on providing researchers and drug development professionals with the detailed information necessary for its effective utilization.

The Tol-SDP ligand, formally known as (S)-(-)-7,7'-Bis[di(4-methylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane (or its (R)-enantiomer), is a chiral diphosphine. The defining feature of the SDP ligand class is the 1,1'-spirobiindane backbone, which imparts a rigid C2-symmetric chiral environment around the metal center. The "Tol" designation indicates that the phosphorus atoms are substituted with tolyl (4-methylphenyl) groups. This substitution pattern is crucial in modulating the ligand's electronic and steric characteristics.

Electronic and Steric Parameters: A Quantitative Perspective

The efficacy of a phosphine ligand in catalysis is largely governed by a combination of its electronic and steric properties. These are often quantified using the Tolman electronic parameter (TEP) and the ligand cone angle.

Tolman Electronic Parameter (TEP): The TEP is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the ν(CO) stretching frequency of a nickel-carbonyl complex, [LNi(CO)3], using infrared spectroscopy. More electron-donating ligands lead to a lower ν(CO) frequency due to increased π-backbonding from the electron-rich metal to the CO antibonding orbitals.

Ligand Cone Angle (θ): The cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the solid angle of a cone, with the metal at the apex, that encapsulates the van der Waals radii of the ligand's substituents. A larger cone angle indicates greater steric hindrance around the metal center, which can influence the coordination number of the metal, the stability of catalytic intermediates, and the selectivity of the reaction.

For context, a selection of Tolman electronic parameters and cone angles for common phosphine ligands is provided in the table below.

| Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Cone Angle (θ, °) |

| PPh₃ | 2068.9 | 145 |

| P(p-tolyl)₃ | 2066.7 | 145 |

| P(o-tolyl)₃ | 2060.5 | 194 |

| PCy₃ | 2056.4 | 170 |

| P(t-Bu)₃ | 2056.1 | 182 |

Data sourced from various standard organometallic chemistry texts and publications.

Experimental Protocols

Synthesis of the Tol-SDP Ligand

The synthesis of Tol-SDP involves a multi-step process starting from the commercially available 1,1'-spirobiindane-7,7'-diol (SPINOL). The synthesis of SPINOL itself is a known procedure, and its resolution to obtain the enantiopure starting material is crucial for the synthesis of the chiral Tol-SDP ligand.

Step 1: Synthesis of (S)-1,1'-Spirobiindane-7,7'-diol ((S)-SPINOL)

A detailed experimental protocol for the synthesis and resolution of SPINOL can be found in the literature. A common method involves the acid-catalyzed condensation of phenol with 1,3-indandione followed by resolution of the resulting racemic SPINOL. The resolution can be achieved through diastereomeric salt formation with a chiral amine or through enzymatic methods.

Step 2: Synthesis of (S)-7,7'-Bis(trifluoromethanesulfonyloxy)-1,1'-spirobiindane

Materials:

-

(S)-SPINOL

-

Pyridine

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of (S)-SPINOL in anhydrous DCM and pyridine at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add trifluoromethanesulfonic anhydride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated aqueous copper(II) sulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the ditriflate.

Step 3: Synthesis of (S)-7,7'-Bis[di(4-methylphenyl)phosphino]-1,1'-spirobiindane ((S)-Tol-SDP)

Materials:

-

(S)-7,7'-Bis(trifluoromethanesulfonyloxy)-1,1'-spirobiindane

-

Di(p-tolyl)phosphine

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,4-Bis(diphenylphosphino)butane (dppb)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of the ditriflate in anhydrous DMF, add di(p-tolyl)phosphine, Pd(OAc)₂, dppb, and DIPEA.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 24-48 hours.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the this compound ligand.

Experimental Workflow for Synthesis

Application in Catalysis: Palladium-Catalyzed Asymmetric Allylic Alkylation

The Tol-SDP ligand has demonstrated excellent performance in various palladium-catalyzed asymmetric reactions, most notably in asymmetric allylic alkylation (AAA). The rigid chiral scaffold of the ligand effectively controls the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate.

General Experimental Protocol for Pd-Catalyzed AAA

Materials:

-

Allylic substrate (e.g., 1,3-diphenylallyl acetate)

-

Nucleophile (e.g., dimethyl malonate)

-

Palladium catalyst precursor (e.g., [Pd(allyl)Cl]₂)

-

This compound ligand

-

Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

-

Solvent (e.g., anhydrous THF)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor and the this compound ligand in the anhydrous solvent.

-

Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

-

Add the allylic substrate to the flask.

-

In a separate flask, prepare a solution of the nucleophile and the base.

-

Add the nucleophile/base solution to the reaction mixture dropwise at the desired temperature (e.g., 0 °C or room temperature).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Catalytic Cycle of Pd-Catalyzed Asymmetric Allylic Alkylation

The generally accepted mechanism for the palladium-catalyzed asymmetric allylic alkylation with a phosphine ligand is depicted below.

Conclusion

The Tol-SDP ligand represents a powerful tool in the arsenal of the synthetic chemist. Its well-defined and rigid chiral architecture, coupled with tunable electronic properties, allows for a high degree of stereocontrol in a range of important catalytic transformations. While specific quantitative data for its electronic and steric parameters are not widely published, a qualitative understanding based on its structural features and comparison with analogous ligands provides a solid foundation for its application. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize the Tol-SDP ligand in their pursuit of efficient and selective synthetic methodologies, particularly in the context of drug discovery and development where enantiopurity is a critical parameter. Further research to quantify the precise electronic and steric parameters of Tol-SDP would undoubtedly contribute to a more nuanced understanding and broader application of this valuable ligand.

Methodological & Application

Application Notes and Protocols for (S)-Tol-SDP in Asymmetric Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tol-SDP, a chiral spirodiphosphine ligand, has emerged as a highly effective ligand in transition metal-catalyzed asymmetric hydrogenation. Its rigid spirocyclic backbone and tunable electronic properties, conferred by the tolyl substituents on the phosphine groups, make it a valuable tool for the stereoselective synthesis of chiral molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the asymmetric hydrogenation of ketones, a critical transformation in the synthesis of chiral alcohols which are key intermediates in the pharmaceutical and fine chemical industries. The protocols and data presented are primarily based on ruthenium-catalyzed systems, where this compound has demonstrated exceptional activity and enantioselectivity.

Applications of this compound in Asymmetric Hydrogenation

This compound is particularly well-suited for the asymmetric hydrogenation of a variety of ketone substrates, including simple aromatic ketones and more challenging racemic α-arylcycloalkanones. When complexed with ruthenium(II), it forms highly active and enantioselective catalysts.

Asymmetric Hydrogenation of Simple Aromatic Ketones

The ruthenium(II)-(S)-Tol-SDP catalytic system is highly efficient for the hydrogenation of simple aromatic ketones, such as acetophenone and its derivatives. These reactions typically proceed with high conversions and excellent enantioselectivities, affording the corresponding chiral secondary alcohols. The choice of base has been shown to influence the reaction rate, with sodium tert-butoxide (t-BuONa) leading to faster reactions compared to potassium tert-butoxide (t-BuOK) when using sterically hindered diphosphine ligands like this compound.[1]

Dynamic Kinetic Resolution of Racemic α-Arylcycloalkanones

A significant application of the Ru(II)-(S)-Tol-SDP system is in the dynamic kinetic resolution of racemic α-arylcycloalkanones. This process allows for the conversion of a racemic mixture into a single diastereomer of the product with high enantiopurity. The catalyst system has demonstrated the ability to produce α-arylcycloalkanols with excellent cis/trans stereoselectivity (>99:1) and outstanding enantioselectivity (up to 99.9% ee) for the cis-isomer.[1]

Quantitative Data Summary

The following tables summarize the performance of this compound and its close analogue, (S)-Xyl-SDP, in the Ru(II)-catalyzed asymmetric hydrogenation of various ketones.

Table 1: Asymmetric Hydrogenation of Acetophenone with RuCl₂(Tol-SDP)(DPEN) Catalyst [1]

| Entry | Substrate | Catalyst | Base | S/C Ratio | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Configuration |

| 1 | Acetophenone | RuCl₂(this compound)((S,S)-DPEN) | t-BuOK | 5000 | 50 | 12 | >99 | 98.5 | R |

| 2 | Acetophenone | RuCl₂(this compound)((S,S)-DPEN) | t-BuONa | 5000 | 50 | 6 | >99 | 98.5 | R |

Table 2: Asymmetric Hydrogenation of α-Arylcycloalkanones with RuCl₂((S)-Xyl-SDP)((R,R)-DPEN) Catalyst *[1]

| Entry | Substrate | Product | S/C Ratio | H₂ Pressure (atm) | Time (h) | Yield (%) | cis/trans | ee (%) (cis) |

| 1 | 2-Phenylcyclohexanone | 2-Phenylcyclohexanol | 2000 | 50 | 12 | 99 | >99:1 | 99.9 |

| 2 | 2-(4-Tolyl)cyclohexanone | 2-(4-Tolyl)cyclohexanol | 2000 | 50 | 12 | 98 | >99:1 | 99.8 |

| 3 | 2-(4-Methoxyphenyl)cyclohexanone | 2-(4-Methoxyphenyl)cyclohexanol | 2000 | 50 | 12 | 99 | >99:1 | 99.9 |

| 4 | 2-(4-Chlorophenyl)cyclohexanone | 2-(4-Chlorophenyl)cyclohexanol | 2000 | 50 | 12 | 99 | >99:1 | 99.9 |

*Note: Data for the closely related (S)-Xyl-SDP ligand is provided as a strong indicator of the expected performance of this compound.

Experimental Protocols

The following are general protocols for the asymmetric hydrogenation of ketones using a Ru(II)-(S)-Tol-SDP catalyst system. All manipulations should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: Asymmetric Hydrogenation of Acetophenone

Materials:

-

RuCl₂(this compound)((S,S)-DPEN) catalyst

-

Acetophenone

-

Anhydrous 2-propanol (i-PrOH)

-

Sodium tert-butoxide (t-BuONa) solution in i-PrOH (e.g., 0.2 M)

-

High-pressure autoclave equipped with a magnetic stir bar

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox, place the RuCl₂(this compound)((S,S)-DPEN) catalyst (e.g., 0.002 mmol for S/C = 5000) into a glass liner for the autoclave.

-

Seal the liner inside the autoclave.

-

Remove the autoclave from the glovebox and purge with hydrogen gas three times by pressurizing to 10 atm and then releasing the pressure.

-

Through a septum, add anhydrous i-PrOH (3.0 mL) via syringe.

-

Purge the autoclave with hydrogen again and pressurize to 20 atm for 5 minutes to saturate the solvent.

-

Carefully release the pressure.

-

Add acetophenone (1.2 g, 10 mmol) and the t-BuONa solution in i-PrOH (0.7 mL of 0.2 M solution, 0.14 mmol) via syringe.

-

Seal the autoclave, purge with hydrogen three times, and then pressurize to 50 atm.

-

Stir the reaction mixture vigorously at 20 °C.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing by GC.

-

Once the reaction is complete, carefully release the hydrogen pressure.

-

The reaction mixture can be worked up by quenching with a saturated aqueous solution of NH₄Cl, extracting with an organic solvent (e.g., ethyl acetate), drying the organic layer over anhydrous Na₂SO₄, filtering, and concentrating under reduced pressure.

-

Purify the product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Protocol 2: Asymmetric Hydrogenation of 2-Arylcycloalkanones

Materials:

-

RuCl₂((S)-Xyl-SDP)((R,R)-DPEN) catalyst (as a close analogue for this compound)

-

2-Arylcycloalkanone substrate

-

Anhydrous 2-propanol (i-PrOH)

-

Potassium tert-butoxide (t-BuOK) solution in i-PrOH

-

High-pressure autoclave equipped with a magnetic stir bar

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox, place the RuCl₂((S)-Xyl-SDP)((R,R)-DPEN) catalyst (e.g., 2.2 mg, 0.002 mmol for S/C = 2000) into a 20 mL hydrogenation vessel (autoclave).

-

Seal the vessel and purge with hydrogen by pressurizing to 10 atm and releasing the pressure. Repeat this cycle three times.

-

Add anhydrous i-PrOH (1.0 mL) via syringe.

-

Purge the vessel with hydrogen and pressurize to 20 atm for 5 minutes.

-

Release the pressure and add a solution of the 2-arylcycloalkanone (4 mmol) in i-PrOH and a solution of t-BuOK in i-PrOH (S/B ratio of 10).

-

Seal the vessel, purge with hydrogen three times, and then pressurize to 50 atm.

-

Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

-

After the reaction, carefully vent the autoclave.

-

Work up the reaction mixture as described in Protocol 1.

-

Determine the conversion, diastereoselectivity (cis/trans ratio), and enantiomeric excess by GC or HPLC analysis.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for asymmetric hydrogenation using a high-pressure autoclave.

Proposed Catalytic Cycle for Ru(II)-Diphosphine/Diamine Catalyzed Ketone Hydrogenation

References

Application Notes and Protocols for Enantioselective Cross-Coupling Utilizing Chiral Phosphorus Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantioselective cross-coupling reactions are powerful tools in modern organic synthesis, enabling the construction of chiral molecules with high stereocontrol. These reactions are of paramount importance in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of a drug molecule is often critical to its efficacy and safety. Chiral phosphorus ligands play a pivotal role in achieving high enantioselectivity in these transformations by coordinating to a metal catalyst and creating a chiral environment that directs the stereochemical outcome of the reaction.

This document aims to provide an overview of the application of chiral phosphine ligands in enantioselective cross-coupling reactions, with a focus on providing general protocols and data presentation formats. While the specific ligand (S)-Tol-SDP was the focus of the initial inquiry, a comprehensive literature search did not yield specific application notes or detailed experimental protocols for its use in enantioselective cross-coupling reactions. However, extensive information is available for the closely related and widely used ligand, (S)-Tol-BINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl). The principles and general procedures outlined below, primarily based on data for (S)-Tol-BINAP and other common chiral phosphine ligands, can serve as a valuable starting point for researchers interested in exploring the potential of this compound or other novel chiral ligands in asymmetric catalysis.

Ligand Profile: (S)-Tol-BINAP as a Proxy

(S)-Tol-BINAP is a C₂-symmetric atropisomeric bisphosphine ligand known for its effectiveness in a variety of metal-catalyzed asymmetric reactions, including hydrogenations and cross-coupling reactions such as the Suzuki-Miyaura and Heck couplings.[1] Its rigid binaphthyl backbone and the tunable electronic and steric properties of the di-p-tolylphosphino groups contribute to its ability to induce high levels of enantioselectivity.[1]

Enantioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction between an organoboron compound and an organohalide, catalyzed by a palladium complex. The use of chiral ligands allows for the enantioselective synthesis of axially chiral biaryls and other stereogenic centers.

General Experimental Protocol (Adapted from literature for chiral phosphine ligands)

A general procedure for a palladium-catalyzed enantioselective Suzuki-Miyaura coupling reaction is as follows:

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the chiral phosphine ligand (e.g., (S)-Tol-BINAP) are dissolved in a dry, deoxygenated solvent (e.g., THF, toluene, dioxane). The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.

-

Reaction Setup: To a separate oven-dried reaction vessel under an inert atmosphere, the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2.0-3.0 equiv) are added.

-